

# A-17: A Glucosylceramide Synthase Inhibitor with Potential Antileishmanial Activity

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## Compound of Interest

Compound Name: *Antileishmanial agent-17*

Cat. No.: *B12405899*

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## An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis, characterization, and proposed antileishmanial activity of the compound referred to herein as **Antileishmanial agent-17 (A-17)**. The designated compound for this guide is Genz-667161 (also known as Ibiglustat or Venglustat), a potent, orally available, and CNS-penetrant inhibitor of glucosylceramide synthase (GCS).<sup>[1][2][3]</sup> While this compound has been investigated for several therapeutic applications, this document will focus on the scientific rationale and methodologies for evaluating its potential as a treatment for leishmaniasis.

## Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus *Leishmania*. The current chemotherapies for leishmaniasis are limited by issues of toxicity, emerging resistance, and high cost.<sup>[4]</sup> There is an urgent need for novel therapeutic agents with new mechanisms of action.

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in various cellular processes, including cell recognition, signaling, and host-pathogen interactions. In *Leishmania*, GSLs are known to play a role in the infectivity of the parasite. The enzyme glucosylceramide synthase (GCS) catalyzes the first step in the biosynthesis of most GSLs, making it an attractive target for the development of new antiparasitic drugs.

**Antileishmanial agent-17** (Genz-667161) is a specific inhibitor of GCS.[5] By inhibiting this enzyme, it is hypothesized that A-17 can disrupt the synthesis of essential GSLs in Leishmania, thereby inhibiting parasite growth and survival. This guide provides a comprehensive overview of the available information on A-17 and a detailed framework for its evaluation as a potential antileishmanial agent.

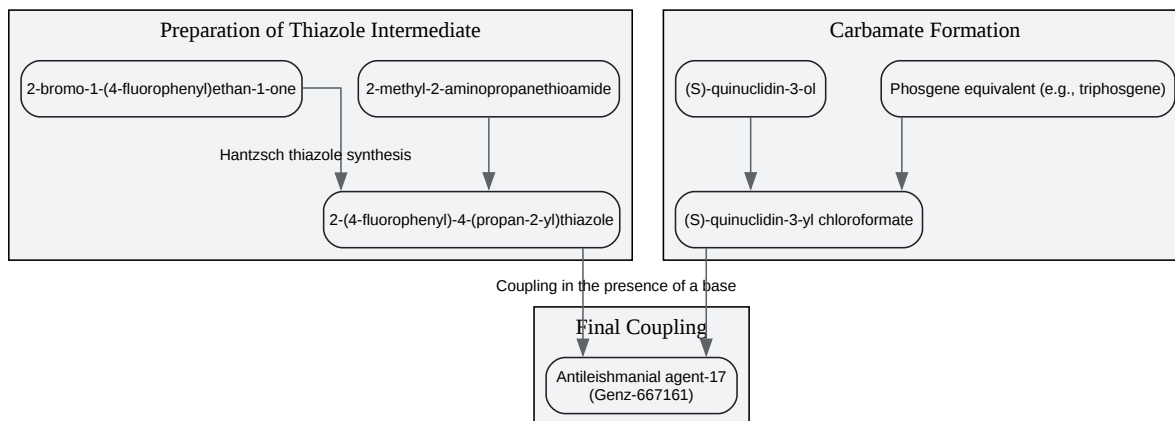
## Synthesis and Characterization

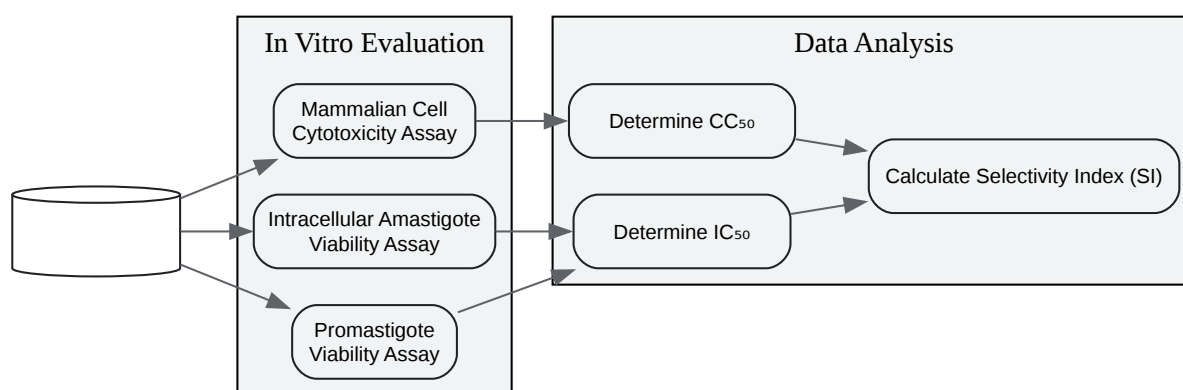
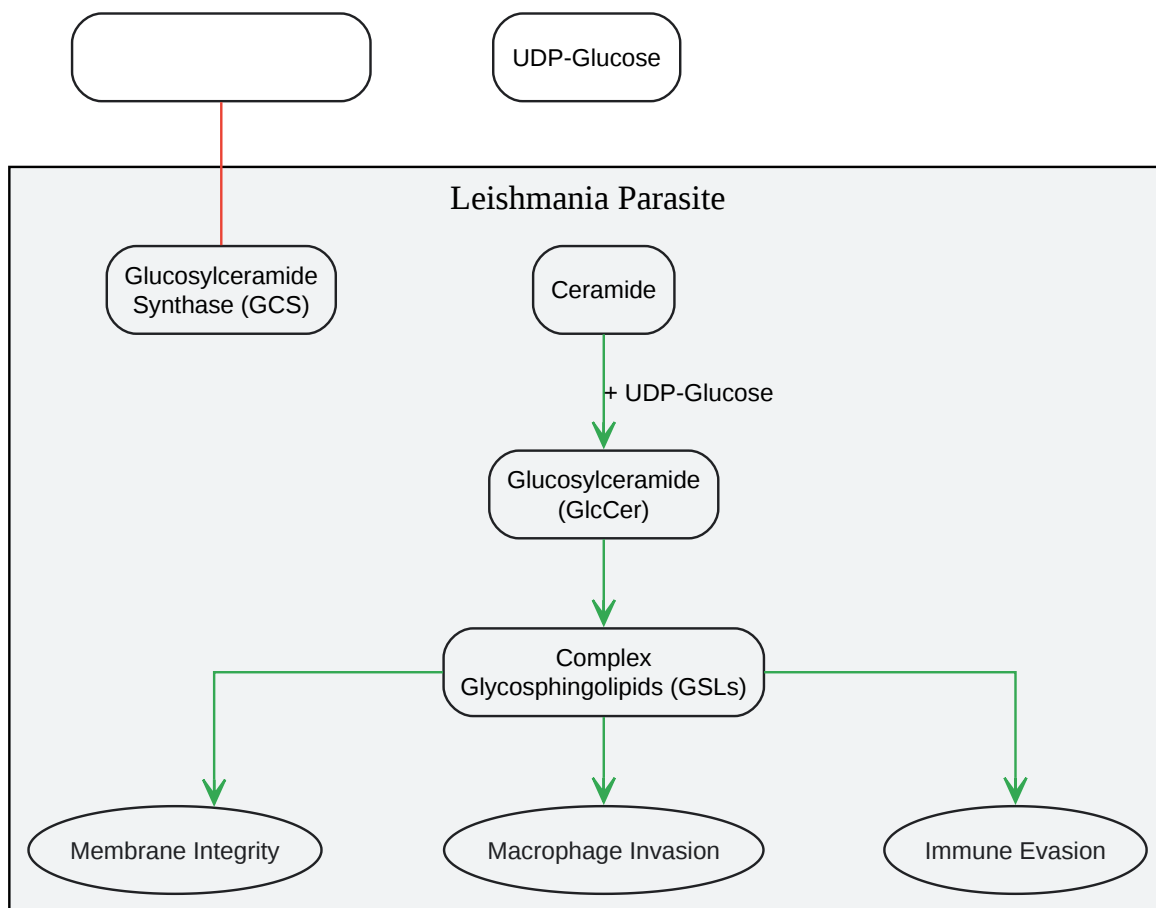
### 2.1. Chemical Information

Property	Value
Compound Name	(S)-quinuclidin-3-yl (2-(2-(4-fluorophenyl)thiazol-4-yl)propan-2-yl)carbamate
Synonyms	Genz-667161, Ibiglustat, Venglustat, GZ-402671, SAR402671
CAS Number	1401090-53-6[6][7][8]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>2</sub> S[1][6]
Molecular Weight	389.49 g/mol [1][6]
Appearance	White to off-white solid[7]
Solubility	Soluble in DMSO[7]

### 2.2. Synthesis

A representative synthesis of **Antileishmanial agent-17** can be envisioned based on general methods for the preparation of quinuclidinium carbamate derivatives. The synthesis involves the coupling of a key thiazole intermediate with (S)-quinuclidin-3-ol.





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